molecular formula C24H28N6O2 B1677587 Myoseverin CAS No. 267402-71-1

Myoseverin

Cat. No. B1677587
CAS RN: 267402-71-1
M. Wt: 432.5 g/mol
InChI Key: IDCOTQWQVPRTNK-UHFFFAOYSA-N
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Description

Myoseverin is a microtubule-binding trisubstituted purine. It directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton, resulting in myotube fission .


Synthesis Analysis

Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . A variety of myoseverin derivatives have been synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .


Molecular Structure Analysis

Myoseverin is a trisubstituted purine. It was identified from a library of 2,6,9-trisubstituted purines .


Chemical Reactions Analysis

Myoseverin inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis .


Physical And Chemical Properties Analysis

Myoseverin has a molecular weight of 432.52 and its molecular formula is C24H28N6O2 . It is a solid substance .

Scientific Research Applications

Microtubule-Binding Molecule

Myoseverin is a microtubule-binding molecule . It was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . This property allows it to interact with microtubules, which are a component of the cell’s cytoskeleton and play crucial roles in many cellular processes including mitosis, intracellular transport, and maintenance of cell shape .

Induction of Myotube Fission

Myoseverin has the ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments . This process promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .

Affects Gene Expression

Myoseverin affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes . This is consistent with the activation of pathways involved in wound healing and tissue regeneration .

Facilitates Cell Cycle Reentry

In colony-forming assays, myoseverin facilitated cell cycle reentry, increasing the number of colony-forming units in differentiated cell populations by more than twofold . This suggests that myoseverin could be used to stimulate cell proliferation in certain contexts.

Inhibition of Microtubule Assembly

Myoseverin, a trisubstituted purine, inhibits microtubule assembly in vitro . It interferes with normal mitotic spindle assembly and arrests the cell cycle in mitosis in U937 cells . This property makes it a potential tool for studying cell division and could have implications for the development of cancer therapies.

Potential Anticancer Drug Candidate

Myoseverin and its derivatives have been screened against 60 cancer cell lines at the National Cancer Institute as possible anticancer drug candidates . The ability of myoseverin to interfere with microtubule assembly and cell division suggests that it could be used to inhibit the proliferation of cancer cells .

Safety And Hazards

Myoseverin is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Myoseverin has potential as an angiogenesis inhibitor by inhibiting endothelial cell function and endothelial progenitor cell differentiation . It has also been suggested that it might find use as a novel cytostatic antitumor agent .

properties

IUPAC Name

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCOTQWQVPRTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myoseverin

CAS RN

267402-71-1
Record name Myoseverin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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